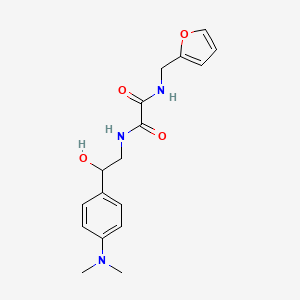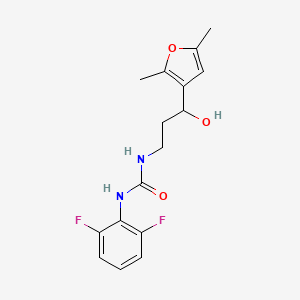![molecular formula C9H15ClO2 B2660196 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 1823377-09-8](/img/structure/B2660196.png)
2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane” is a type of organic compound known as a spiro compound . Spiro compounds are typically cyclic organic compounds that have two rings sharing a single atom . The “dioxaspiro” part of the name suggests that the compound contains a spiro junction involving an oxygen atom .
Molecular Structure Analysis
The structure of “this compound” would likely involve a spiro junction, which is a single atom that is a member of two rings . The “4.4” in the name suggests that the two rings connected at the spiro junction each contain four atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, alkanes are nonpolar and insoluble in water, but soluble in nonpolar and slightly polar solvents .科学的研究の応用
Regioselective Synthesis Applications
The versatility of compounds related to 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane in regioselective synthesis is evident. Alonso et al. (2005) demonstrated that 2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene, a precursor to a variety of methylidenic diols, can be transformed through double intramolecular iodoetherification into 1,7-dioxaspiro[4.4]nonanes. These compounds can be further oxidized to dioxaspiro[4.4]nonan-6-ones, skeletons present in a wide array of natural products, showcasing their potential in the synthesis of complex organic molecules (Alonso, Dacunha, Meléndez, & Yus, 2005).
Polymerization and Materials Science
In the domain of polymer science, Takata, Ariga, and Endo (1992) explored the cationic polymerizations of unsaturated and substituted 1,4,6,9-tetraoxaspiro[4.4]nonanes. Their work reveals the potential of these compounds in forming poly(ether-carbonate)s and other polymers with unique properties, which could have implications for developing new materials (Takata, Ariga, & Endo, 1992).
Advanced Organic Synthesis Techniques
Further illustrating the compound's relevance, Santos et al. (2000) reported on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These derivatives are crucial in the construction of bioactive compounds, highlighting the role of this compound and its related compounds in synthesizing biologically important molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Synthesis of Spirocompounds and Their Derivatives
Moreover, Zaitseva et al. (2002) explored the synthesis and structure of 8-Methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, emphasizing the compound's significance in generating spirocompounds with potential applications in various chemical industries, from pharmaceuticals to materials science (Zaitseva, Tyurina, Suikov, Bogza, & Kobzev, 2002).
将来の方向性
特性
IUPAC Name |
3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUWUXPLOSZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823377-09-8 |
Source


|
| Record name | 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)
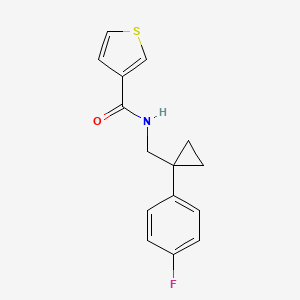
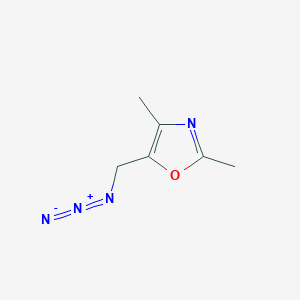
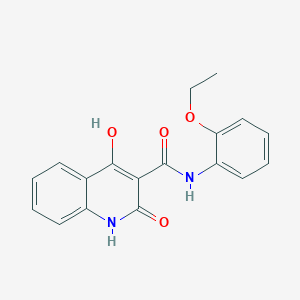

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)

![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
